molecular formula C8H5ClFN3 B15069985 4-Chloro-7-fluoroquinazolin-6-amine

4-Chloro-7-fluoroquinazolin-6-amine

Cat. No.: B15069985
M. Wt: 197.60 g/mol
InChI Key: ZJEWIJQIYIKEFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoroquinazolin-6-amine typically involves the reaction of 4-chloro-7-fluoroquinazoline with ammonia or an amine under specific conditions. One common method involves the nucleophilic substitution reaction of 4,7-dichloroquinazoline with ammonia or an amine in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoroquinazolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia yields 4-amino-7-fluoroquinazoline, while substitution with a hydroxyl group yields 4-hydroxy-7-fluoroquinazoline .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5ClFN3

Molecular Weight

197.60 g/mol

IUPAC Name

4-chloro-7-fluoroquinazolin-6-amine

InChI

InChI=1S/C8H5ClFN3/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H,11H2

InChI Key

ZJEWIJQIYIKEFK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1N)F)N=CN=C2Cl

Origin of Product

United States

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